molecular formula C8H12O5 B2622590 Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate CAS No. 1447943-86-3

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Cat. No. B2622590
M. Wt: 188.179
InChI Key: DEVLWHGFQZESFA-UHFFFAOYSA-N
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Patent
US08906889B2

Procedure details

To a chilled (−78° C.) DCM solvent (10 mL) under nitrogen was added a 2 M stock solution of oxalyl chloride (6.03 mL, 12.05 mmol), followed by the slow addition of dimethyl sulfoxide (0.927 mL, 13.06 mmol). Once evolution of gases stopped, stirring continued for another 20 minutes forming a snow white suspension. A solution of the crude ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate (Step 2, 1.91 g, 10.04 mmol) in 5 mL of DCM was transferred into the cold Swern solution over a period of 2 minutes via a cannula. The reaction was allowed to proceed at −78° C. for 30 minutes, followed by the slow addition of triethylamine (3.36 mL, 24.10 mmol). The resulting pale suspension was stirred at −78° C. for a further 30 minutes, then at 4° C. (ice bath) for 15 minutes. The Rx was quenched with saturated sodium bicarbonate solution (20 mL), followed by extraction with DCM (5×25 mL). The organic layers were combined, evaporated to an oily material (1.81 gm, 96%). 1H NMR (400 MHz, CHLOROFORM-d) δ 4.45-4.37 (m, 2H), 4.31 (q, J=7.3 Hz, 2H), 4.33-4.26 (m, 2H), 1.58 (s, 3H), 1.36 (t, J=7.2 Hz, 3H).
Quantity
6.03 mL
Type
reactant
Reaction Step One
Quantity
0.927 mL
Type
reactant
Reaction Step Two
Name
ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate
Quantity
1.91 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
3.36 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH:12]1[CH2:17][O:16][C:15]([CH3:23])([C:18]([O:20][CH2:21][CH3:22])=[O:19])[O:14][CH2:13]1.C(N(CC)CC)C>C(Cl)Cl>[CH3:23][C:15]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[O:14][CH2:13][C:12](=[O:11])[CH2:17][O:16]1

Inputs

Step One
Name
Quantity
6.03 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0.927 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate
Quantity
1.91 g
Type
reactant
Smiles
OC1COC(OC1)(C(=O)OCC)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
3.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a snow white suspension
WAIT
Type
WAIT
Details
to proceed at −78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting pale suspension was stirred at −78° C. for a further 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 4° C. (ice bath) for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The Rx was quenched with saturated sodium bicarbonate solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with DCM (5×25 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to an oily material (1.81 gm, 96%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC1(OCC(CO1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.